molecular formula C3H4BrNZn B1588188 Bromozinc(1+);propanenitrile CAS No. 312624-26-3

Bromozinc(1+);propanenitrile

Cat. No.: B1588188
CAS No.: 312624-26-3
M. Wt: 199.4 g/mol
InChI Key: CREYONULNRWHIX-UHFFFAOYSA-M
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Description

Bromozinc(1+);propanenitrile is a chemical compound with the molecular formula C3H4BrNZn. It is a versatile reagent used in various organic synthesis reactions. The compound is known for its ability to participate in cross-coupling reactions, making it valuable in the field of synthetic organic chemistry.

Mechanism of Action

Mode of Action

The reaction of alkyl 2-(bromozinc)acylates, obtained from ethyl bromoacetate (or butyl 2-bromobutanoate, or butyl 2-bromo-2-methylpropanoate) under the action of zinc, with N-chloro- or N-bromodiethylamine in tetrahydrofuran at 20–25°C under argon for 2 h resulted in the formation of diethyl succinate (or dibutyl 2,3-diethyl succinate, or dibutyl tetramethyl succinate) and diethylamine . An anion-radical reaction mechanism was proposed .

Result of Action

The reaction of alkyl 2-(bromozinc)acylates with N-chloro- or N-bromodiethylamine results in the formation of diethyl succinate and diethylamine . This suggests that Bromozinc(1+);propanenitrile may play a role in these chemical reactions.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of argon . The reaction takes place in tetrahydrofuran at 20–25°C under argon .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromozinc(1+);propanenitrile can be synthesized through the reaction of zinc with bromopropanenitrile under controlled conditions. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale reaction of zinc dust with bromopropanenitrile in the presence of a catalyst. The reaction is conducted in a reactor equipped with temperature and pressure control to ensure optimal yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

    Reduction: The compound can be reduced to form zinc and propanenitrile.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium cyanide (NaCN) or potassium cyanide (KCN) are employed.

Major Products Formed:

    Oxidation: Oxidized derivatives of propanenitrile.

    Reduction: Zinc metal and propanenitrile.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

Bromozinc(1+);propanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is employed in the development of new drugs and therapeutic agents.

    Industry: this compound is used in the production of fine chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

  • Bromozinc(1+);butanenitrile
  • Bromozinc(1+);pentanenitrile
  • Bromozinc(1+);hexanenitrile

Comparison: Bromozinc(1+);propanenitrile is unique due to its specific chain length and reactivity. Compared to its analogs with longer carbon chains, it offers different reactivity and selectivity in chemical reactions. This makes it particularly useful in certain synthetic applications where precise control over the reaction outcome is required.

Biological Activity

Bromozinc(1+);propanenitrile (C3H4BrNZn) is a coordination compound that has garnered interest in synthetic organic chemistry, particularly due to its potential applications in the synthesis of biologically active molecules. This article delves into its biological activity, synthesis, and applications based on recent research findings.

This compound is synthesized through the reaction of zinc(II) bromide with propanenitrile under anhydrous conditions. The process involves the displacement of a bromide ion by the nitrile ligand, forming a coordination complex. This compound is recognized for its versatility as a reagent in organic synthesis, particularly in cross-coupling reactions essential for forming carbon-carbon bonds.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, its role in synthesizing biologically active molecules suggests potential biological relevance. The compound serves as an intermediate in developing therapeutic agents and may contribute to various biological activities through derivatives formed from it.

Potential Applications in Medicine and Agriculture

  • Pharmaceuticals : this compound is utilized in synthesizing drugs and therapeutic agents. Its ability to facilitate reactions that form complex organic structures makes it valuable in drug development.
  • Agrochemicals : The compound also finds application in creating agrochemicals, potentially influencing plant growth or pest resistance through synthesized derivatives.

The mechanism by which this compound exerts its effects is primarily through its reactivity as a catalyst in chemical reactions. It participates in nucleophilic substitution and reduction reactions, which are fundamental in organic synthesis. Understanding these interactions can help predict reaction outcomes and optimize conditions for desired product formation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaUnique Features
Bromozinc(1+);butanenitrileC4H6BrNZnLonger carbon chain; different reactivity
Bromozinc(1+);pentanenitrileC5H8BrNZnIncreased carbon chain length; altered selectivity
Bromozinc(1+);hexanenitrileC6H10BrNZnFurther increased chain length; unique synthetic routes

This compound's specific chain length and reactivity profile allow for distinct reactivity compared to its analogs with longer carbon chains, making it particularly useful in applications requiring precise control over reaction outcomes.

Synthesis and Characterization

Research has demonstrated that this compound can effectively facilitate cross-coupling reactions necessary for synthesizing complex organic molecules. For example, studies have shown that it can react with various electrophiles under controlled conditions to yield significant products relevant to pharmaceutical chemistry.

Properties

IUPAC Name

bromozinc(1+);propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N.BrH.Zn/c1-2-3-4;;/h1-2H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREYONULNRWHIX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CC#N.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrNZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399399
Record name 2-Cyanoethylzinc bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312624-26-3
Record name 2-Cyanoethylzinc bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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